Home > Products > Screening Compounds P143939 > CXCR4 antagonist 1
CXCR4 antagonist 1 -

CXCR4 antagonist 1

Catalog Number: EVT-8719383
CAS Number:
Molecular Formula: C27H43N7
Molecular Weight: 465.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

CXCR4 antagonist 1 is a compound that targets the C-X-C chemokine receptor type 4 (CXCR4), a critical player in various biological processes, including immune response and cancer metastasis. This compound has gained attention due to its potential therapeutic applications, particularly in inhibiting HIV infection and treating cancers that exploit the CXCR4 signaling pathway.

Source

The development of CXCR4 antagonist 1 is rooted in extensive research on small molecules that can effectively inhibit the interaction between CXCR4 and its natural ligand, stromal cell-derived factor 1 (SDF-1). The synthesis and characterization of this compound have been documented in various scientific publications and patents, highlighting its efficacy and mechanism of action against CXCR4-related pathologies .

Classification

CXCR4 antagonist 1 belongs to a class of compounds known as chemokine receptor antagonists. These compounds are designed to selectively inhibit the binding of chemokines to their respective receptors, thereby modulating immune responses and potentially preventing disease progression in conditions like HIV infection and cancer.

Synthesis Analysis

Methods

The synthesis of CXCR4 antagonist 1 involves several key steps, primarily focusing on the modification of a tetrahydroquinoline scaffold. The process typically includes:

  1. Formation of Imine: Reacting a tetrahydroquinoline derivative with an aldehyde to form an imine.
  2. Reduction: Reducing the imine to generate a secondary amine.
  3. Final Modifications: Introducing various substituents to optimize pharmacological properties.

Technical Details

For example, a specific synthesis pathway involves:

  • Starting from a commercially available ketone, which undergoes reductive amination with an amine to yield a chiral amine.
  • Subsequent reactions involve oxidation and further reductive aminations to construct the final product with desired functional groups .
Molecular Structure Analysis

Structure

The molecular structure of CXCR4 antagonist 1 features a tetrahydroquinoline core with various substituents that enhance its binding affinity for the CXCR4 receptor. The precise arrangement of atoms within the molecule contributes significantly to its biological activity.

Data

Data regarding the molecular weight, formula, and specific stereochemistry can be derived from spectral analysis techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry, which confirm the identity and purity of the synthesized compound .

Chemical Reactions Analysis

Reactions

The chemical reactions involved in synthesizing CXCR4 antagonist 1 include:

  • Reductive Amination: Key for forming secondary amines from carbonyl compounds.
  • Oxidation: Used to convert alcohols into aldehydes or ketones during intermediate steps.
  • Functional Group Modifications: Various reactions are employed to introduce or modify functional groups that enhance receptor binding or metabolic stability.

Technical Details

For instance, using sodium triacetoxyborohydride for selective reductions or employing Swern oxidation for converting alcohols into carbonyls are common strategies in this synthetic route .

Mechanism of Action

Process

CXCR4 antagonist 1 exerts its effects by competitively inhibiting the binding of SDF-1 to the CXCR4 receptor. This blockade prevents downstream signaling pathways that lead to cellular responses associated with inflammation and metastasis.

Data

Studies have shown that the compound displays significant inhibition of SDF-1 induced calcium signaling, which is indicative of its potency as an antagonist. The IC50 values for these interactions provide quantitative measures of efficacy .

Physical and Chemical Properties Analysis

Physical Properties

CXCR4 antagonist 1 typically appears as a crystalline solid with high purity levels. Its melting point, solubility in various solvents, and stability under different conditions are critical parameters that influence its formulation for therapeutic use.

Chemical Properties

Chemical properties include:

  • Stability: Stability studies indicate how well the compound withstands hydrolysis or oxidation.
  • Reactivity: Understanding how it reacts under physiological conditions is essential for predicting its behavior in vivo.

Relevant data from studies suggest that modifications aimed at improving metabolic stability can significantly affect both potency and safety profiles .

Applications

Scientific Uses

CXCR4 antagonist 1 has several promising applications:

  • HIV Treatment: It has been shown to inhibit T-tropic HIV strains by blocking their entry into host cells via CXCR4.
  • Cancer Therapy: By disrupting CXCR4 signaling, it may reduce tumor growth and metastasis in cancers where this pathway is upregulated.
  • Research Tool: The compound serves as a valuable tool in studying CXCR4 biology and developing new therapeutic strategies targeting this receptor .
Introduction to CXCR4 as a Therapeutic Target

Biological Significance of CXCR4 in Homeostasis and Pathophysiology

CXCR4 (C-X-C chemokine receptor type 4) is a class A G protein-coupled receptor with critical physiological roles. Its exclusive endogenous ligand, CXCL12 (C-X-C motif chemokine ligand 12; stromal cell-derived factor-1), activates downstream signaling through heterotrimeric G proteins (Gαi, Gαs, Gαq). This engagement triggers multiple pathways: phospholipase C-β activation releases intracellular calcium and diacylglycerol; phosphatidylinositol-3-kinase phosphorylates focal adhesion components; and β-arrestin mediates receptor internalization [2] [4]. Embryonic lethality occurs in murine models with CXCR4 or CXCL12 deletion due to defective hematopoiesis, neurogenesis, and cardiogenesis [2] [6]. In adults, CXCR4 maintains hematopoietic stem cell retention in bone marrow niches and regulates lymphocyte trafficking [6]. Pathologically, aberrant CXCR4/CXCL12 signaling contributes to autoimmune disorders and fibrotic conditions through sustained leukocyte recruitment and stromal activation [10].

Table 1: CXCR4-Mediated Signaling Pathways

PathwayKey EffectorsCellular Outcomes
Gαi couplingInhibition of adenylate cyclaseReduced cAMP, cytoskeletal remodeling
Phospholipase C-βIP3, DAG, calcium releaseKinase activation, chemotaxis
PI3K-AKT-mTORPhosphorylation of FAK, paxillinCell survival, migration
JAK-STATSTAT phosphorylationGene transcription, proliferation

Role of CXCR4 in Oncogenic Signaling and Metastatic Progression

Overexpression of CXCR4 occurs in >23 human cancers and independently predicts poor prognosis. Tumor cells exploit CXCR4/CXCL12 signaling to initiate metastasis through: 1) Chemotaxis toward CXCL12-rich organs (bone marrow, liver, lung, lymph nodes); 2) PI3K-AKT-mediated survival in circulation; 3) Matrix metalloproteinase secretion facilitating vascular extravasation; and 4) Angiogenesis induction via vascular endothelial growth factor upregulation [2] [5] [6]. In breast cancer, CXCR4 expression correlates with bone metastasis incidence, while in chronic lymphocytic leukemia, CXCR4+ cells adhere to bone marrow stroma, acquiring chemoresistance [5]. Small cell lung cancer uses CXCR4 for homing to bone marrow niches, and hepatocellular carcinoma exhibits sorafenib resistance via hypoxia-induced CXCR4 upregulation [1] [6].

Table 2: CXCR4 in Human Cancers

Cancer TypeMetastatic SiteFunctional Role
Breast carcinomaBone, lungStromal invasion, osteolysis
Chronic lymphocytic leukemiaBone marrowStromal adhesion, drug resistance
Small cell lung cancerBone marrowSurvival niche colonization
Hepatocellular carcinomaLiver, lungHypoxia-induced dissemination
Ovarian cancerPeritoneumPeritoneal spread

CXCR4 as a Co-receptor in Human Immunodeficiency Virus-1 Viral Entry Mechanisms

Human Immunodeficiency Virus-1 requires CD4 and chemokine co-receptors for cellular entry. CXCR4 facilitates T-tropic strain entry via a tripartite mechanism: 1) Viral envelope glycoprotein gp120 engages CD4, inducing conformational changes that expose the V3 loop; 2) The V3 loop docks into a groove formed by CXCR4’s N-terminus, extracellular loops 2–3, and transmembrane domains; 3) gp41-mediated fusion delivers the viral core into the cytoplasm [3] [5]. CXCR4-tropic strains dominate late-stage infection and accelerate CD4+ T cell decline due to their syncytium-inducing capacity in lymphocytes. Longitudinal cohort studies reveal immune activation (%HLA-DR+CD38+ CD4+ T cells) precedes and predicts CXCR4 tropism switching (adjusted hazard ratio: 1.186; p=0.002) [8]. This tropism switch jeopardizes C-C chemokine receptor type 5-targeted therapies and curative strategies like stem cell transplantation.

Rationale for Targeting CXCR4 in Immune Dysregulation Disorders

CXCR4 dysregulation underlies autoimmune and inflammatory pathologies. In rheumatoid arthritis, synovial fibroblasts overexpress CXCL12, recruiting CXCR4+ CD4+ memory T cells into joints, sustaining inflammation through tumor necrosis factor-α and interleukin-6 production [6] [10]. Atherosclerotic plaques show CXCR4-mediated leukocyte infiltration driving plaque instability. WHIM syndrome (Warts, Hypogammaglobulinemia, Infections, Myelokathexis), caused by gain-of-function CXCR4 mutations, traps neutrophils in bone marrow, causing peripheral neutropenia despite myeloid hyperplasia [10]. Blocking CXCR4: 1) Disrupts pathological leukocyte trafficking; 2) Sensitizes tumor cells to cytotoxic therapies; and 3) Mobilizes sequestered immune cells. Preclinical data show CXCR4 antagonists reduce collagen-induced arthritis severity and correct myelokathexis in WHIM models [6] [10].

Properties

Product Name

CXCR4 antagonist 1

IUPAC Name

N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N',N'-dipropylbutane-1,4-diamine

Molecular Formula

C27H43N7

Molecular Weight

465.7 g/mol

InChI

InChI=1S/C27H43N7/c1-4-16-33(17-5-2)18-7-6-12-28-20-24-8-10-25(11-9-24)21-34(22-26-29-13-14-30-26)23-27-31-15-19-32(27)3/h8-11,13-15,19,28H,4-7,12,16-18,20-23H2,1-3H3,(H,29,30)

InChI Key

BFAFZMFJSZSLLV-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CCCCNCC1=CC=C(C=C1)CN(CC2=NC=CN2)CC3=NC=CN3C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.